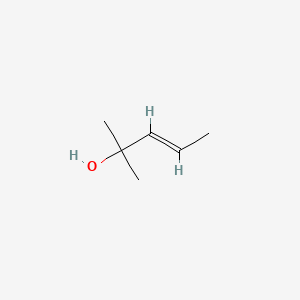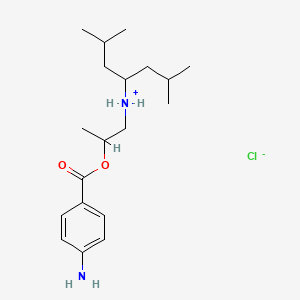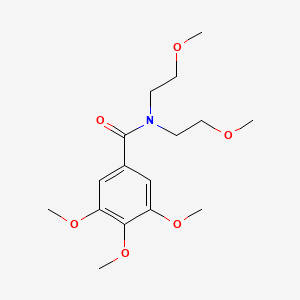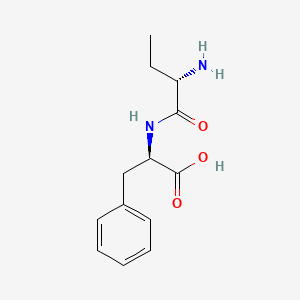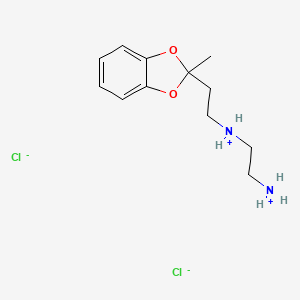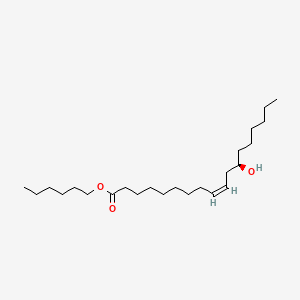![molecular formula C18H21N B13769821 6-Butyl-5,7-dihydrobenzo[d][2]benzazepine CAS No. 58335-96-9](/img/structure/B13769821.png)
6-Butyl-5,7-dihydrobenzo[d][2]benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Butyl-5,7-dihydrobenzodbenzazepine is a chemical compound with the molecular formula C18H21N. It belongs to the benzazepine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by a butyl group attached to the benzazepine core, which influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-5,7-dihydrobenzodbenzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a butyl-substituted benzylamine with a suitable cyclizing agent. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-Butyl-5,7-dihydrobenzodbenzazepine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Butyl-5,7-dihydrobenzodbenzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced benzazepine derivatives
Substitution: Halogenated benzazepine derivatives
Aplicaciones Científicas De Investigación
6-Butyl-5,7-dihydrobenzodbenzazepine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Butyl-5,7-dihydrobenzodbenzazepine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .
Comparación Con Compuestos Similares
6-Butyl-5,7-dihydrobenzodbenzazepine can be compared with other similar compounds, such as:
- Indolo3,2-dbenzazepines : Known for their anticancer activity and ability to induce endoplasmic reticulum stress.
- Indolo3,2-dbenzazepines : Studied for their potential as anticancer agents and their unique structural features.
- Indolo 2,3-dbenzazepines : Investigated for their medicinal properties and structural similarities to other benzazepine derivatives .
These comparisons highlight the uniqueness of 6-Butyl-5,7-dihydrobenzodbenzazepine in terms of its specific substituents and biological activities.
Propiedades
Número CAS |
58335-96-9 |
|---|---|
Fórmula molecular |
C18H21N |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
6-butyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C18H21N/c1-2-3-12-19-13-15-8-4-6-10-17(15)18-11-7-5-9-16(18)14-19/h4-11H,2-3,12-14H2,1H3 |
Clave InChI |
DUUCAGQAOMZIGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



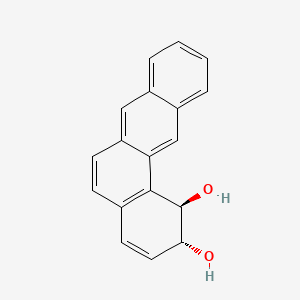


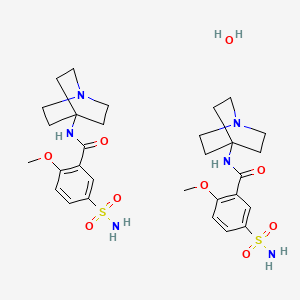
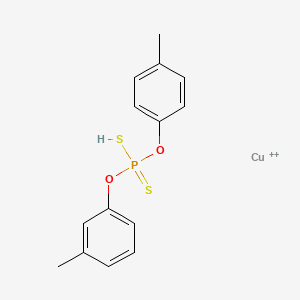
![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)
